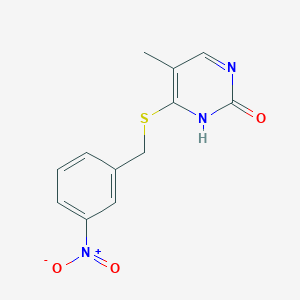![molecular formula C22H16FN3O5S B6491894 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide CAS No. 886907-53-5](/img/structure/B6491894.png)
3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfonamide groups in its structure suggests it may possess unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzenesulfonamido Group: This step often involves sulfonation reactions followed by fluorination.
Attachment of the Benzamido Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzofuran core may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzenesulfonamido)benzoic acid
- 3-(4-fluorobenzenesulfonamido)benzamide
- 1-benzofuran-2-carboxamide
Uniqueness
3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core with both fluorobenzenesulfonamido and benzamido groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O5S/c23-14-7-11-16(12-8-14)32(29,30)26-15-9-5-13(6-10-15)22(28)25-19-17-3-1-2-4-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLILUCOXINLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491815.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491820.png)

![4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B6491831.png)
![2-(3,4-dimethoxyphenyl)-5-(3,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6491834.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6491842.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B6491843.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6491846.png)
![1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one](/img/structure/B6491859.png)
![N-[(4-ethylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6491863.png)
![3-bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6491869.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6491886.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6491887.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylpropanamide](/img/structure/B6491905.png)
